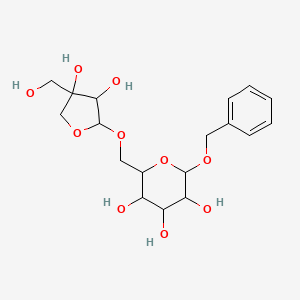
Benzyl alcohol + Hex-Pen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icariside F2 is a glycoside compound derived from the traditional Chinese medicinal herb Epimedium. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Icariside F2 typically involves the hydrolysis of its parent compound, icariin. One common method is enzymatic hydrolysis using β-dextranase. The reaction is carried out in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5) at 60°C for 40 minutes. This method ensures high conversion rates and efficient extraction of Icariside F2 .
Industrial Production Methods: Industrial production of Icariside F2 follows similar principles but on a larger scale. The use of recyclable and integrated biphase enzymatic hydrolysis systems is preferred due to their efficiency and cost-effectiveness. This method allows for the repeated use of enzyme solutions, maintaining high conversion rates even after multiple cycles .
Analyse Des Réactions Chimiques
Types of Reactions: Icariside F2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of Icariside F2 can lead to the formation of various oxidized derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating cellular processes such as apoptosis and autophagy.
- Used in studies related to cell cycle regulation and cancer biology .
Medicine:
- Explored for its anticancer properties, particularly in inducing apoptosis and inhibiting proliferation in cancer cells.
- Studied for its neuroprotective effects in conditions like Alzheimer’s disease and ischemic stroke .
Industry:
- Potential applications in the development of new pharmaceuticals and nutraceuticals.
- Used in the formulation of herbal supplements and traditional medicines .
Mécanisme D'action
Icariside F2 exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio.
Autophagy Regulation: It modulates autophagy through pathways such as PI3K/AKT/mTOR and ROS/GSK-3β/mitochondrial pathways.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Comparaison Avec Des Composés Similaires
Icariin: Known for its osteoprotective and neuroprotective properties. It is the parent compound from which Icariside F2 is derived.
Icariside II: Exhibits similar anticancer and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Uniqueness: Icariside F2 stands out due to its potent anticancer activity and ability to modulate multiple cellular pathways. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various therapeutic applications .
Propriétés
Formule moléculaire |
C18H26O10 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2 |
Clé InChI |
NJMQSVWMCODQIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















